![molecular formula C27H24Cl2O5 B305714 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as D609 and is known for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).
Wirkmechanismus
D609 inhibits 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This inhibition leads to a decrease in the production of phosphatidylcholine, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
D609 has been shown to have various biochemical and physiological effects. Inhibition of this compound by D609 has been shown to reduce the production of reactive oxygen species, which are known to be involved in the pathogenesis of various diseases. Additionally, D609 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using D609 in lab experiments is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione selectively. This allows researchers to study the effects of this compound inhibition without affecting other pathways. However, one of the limitations of using D609 is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of D609. One of the most promising directions is the development of D609-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of D609 and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for D609 could lead to its wider use in various fields of research.
Conclusion:
In conclusion, D609 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has led to its use in the study of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of D609 and its potential applications in different fields.
Synthesemethoden
The synthesis of D609 involves a multistep process that starts with the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst to form the final product, D609. This synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
D609 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of D609 is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which is an enzyme that plays a crucial role in the production of phosphatidylcholine. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C27H24Cl2O5 |
---|---|
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
9-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H24Cl2O5/c1-32-24-13-15(11-12-21(24)33-14-16-17(28)5-2-6-18(16)29)25-26-19(30)7-3-9-22(26)34-23-10-4-8-20(31)27(23)25/h2,5-6,11-13,25H,3-4,7-10,14H2,1H3 |
InChI-Schlüssel |
ZAHMJQZXBHKLGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.